molecular formula C15H17NO B1267550 2-(Benzylamino)-2-phenylethanol CAS No. 6273-59-2

2-(Benzylamino)-2-phenylethanol

Cat. No.: B1267550
CAS No.: 6273-59-2
M. Wt: 227.3 g/mol
InChI Key: FTFBWZQHBTVPEO-UHFFFAOYSA-N
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Description

Structural Elucidation and Stereochemical Considerations of 2-(Benzylamino)-2-phenylethanol

Molecular Architecture and IUPAC Nomenclature

This compound represents a complex organic molecule characterized by its unique structural framework incorporating both aromatic and aliphatic components. The compound possesses the molecular formula C₁₅H₁₇NO with a molecular weight of 227.31 g/mol, establishing it as a moderate-sized organic molecule with significant structural complexity. The IUPAC nomenclature designation "this compound" accurately reflects the positioning of functional groups within the molecular framework, specifically indicating the presence of a benzylamino substituent and a phenyl group both attached to the second carbon of the ethanol backbone.

The molecular architecture demonstrates a sophisticated arrangement where the central carbon atom bears both the phenyl ring and the primary alcohol functionality, while simultaneously serving as the attachment point for the benzylamino group. The InChI representation InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 provides a standardized description of the molecular connectivity and confirms the structural assignment. The corresponding SMILES notation C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 offers an alternative linear representation that clearly illustrates the branching pattern and functional group positioning.

Physical property analysis reveals important characteristics that reflect the molecular architecture. The compound exhibits a calculated boiling point of 386.4°C at 760 mmHg and a density of 1.1 g/cm³, values that are consistent with the presence of multiple aromatic rings and hydrogen bonding capabilities. The flash point of 136.9°C indicates moderate thermal stability, while the refractive index of 1.593 suggests significant optical density arising from the extended aromatic conjugation.

Property Value Reference
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Boiling Point 386.4°C at 760 mmHg
Density 1.1 g/cm³
Flash Point 136.9°C
Refractive Index 1.593

Tautomeric Forms and Conformational Analysis

The conformational behavior of this compound involves complex intramolecular and intermolecular interactions that significantly influence its three-dimensional structure and chemical properties. Research on related phenylethanol derivatives demonstrates the importance of weak hydrogen bonding interactions in determining preferred conformational states. The molecule exhibits potential for multiple conformational arrangements due to the rotational freedom around several single bonds, particularly those connecting the aromatic rings to the central carbon framework.

Computational studies on similar aromatic alcohol systems reveal that conformational preferences are strongly influenced by intramolecular hydrogen bonding patterns. In the case of this compound, the proximity of the amino nitrogen to the hydroxyl group creates opportunities for stabilizing intramolecular interactions that may favor specific conformational arrangements. The benzylamino substituent can adopt various orientations relative to the phenyl ring and hydroxyl group, leading to distinct conformational populations in solution and solid states.

Spectroscopic investigations of related phenylethanol compounds indicate that conformational equilibria can be solvent-dependent, with polar solvents often stabilizing more extended conformations through enhanced solvation of polar functional groups. The presence of both aromatic rings in this compound introduces additional complexity through potential π-π stacking interactions that may influence conformational preferences in concentrated solutions or solid-state arrangements.

Temperature-dependent conformational studies suggest that higher energy conformers may become accessible at elevated temperatures, potentially leading to dynamic equilibria between multiple conformational states. The barrier heights for conformational interconversion are expected to be moderate, allowing for rapid equilibration under normal conditions while maintaining distinct conformational populations that can be characterized through advanced spectroscopic techniques.

Chiral Centers and Enantiomeric Differentiation

The presence of a stereogenic center in this compound creates the possibility for enantiomeric forms that exhibit distinct spatial arrangements and potentially different biological activities. The central carbon atom bearing the phenyl group, hydroxyl group, benzylamino substituent, and hydrogen atom represents the sole chiral center in the molecule, giving rise to two possible enantiomeric configurations designated as R and S according to Cahn-Ingold-Prelog priority rules.

Enantiomeric differentiation studies have demonstrated significant differences in biological activity between the R and S forms of related benzylamino compounds. Research investigating copper(II) and organotin(IV) complexes of similar chiral ligands revealed that S-enantiomers often exhibit enhanced DNA binding affinity compared to their R-counterparts, suggesting that stereochemical configuration plays a crucial role in determining molecular recognition properties. These findings highlight the importance of stereochemical purity in applications where enantioselective interactions are critical.

The determination of absolute configuration requires sophisticated analytical techniques, including circular dichroism spectroscopy and X-ray crystallography of suitable derivatives. Enantioselective synthesis approaches have been developed to access individual enantiomers with high optical purity, enabling detailed studies of structure-activity relationships and stereochemical effects on molecular properties.

(S)-2-Benzylamino-1-phenylethanol Configuration

The S-configuration of the benzylamino phenylethanol system represents one of the two possible enantiomeric forms, characterized by a specific spatial arrangement of substituents around the chiral center. Crystallographic studies of S-enantiomers reveal distinct packing arrangements that differ significantly from those observed for R-enantiomers, indicating that stereochemistry influences solid-state organization. The S-configuration has been associated with enhanced biological activity in several related systems, particularly in DNA binding studies where stereochemical recognition plays a crucial role.

Physical property measurements demonstrate that S-enantiomers often exhibit different optical rotation values and circular dichroism spectra compared to their R-counterparts, providing reliable methods for stereochemical assignment and enantiomeric purity determination. The absolute configuration can be established through comparison with known standards or through computational predictions based on electronic circular dichroism calculations.

Synthetic approaches to S-enantiomers typically involve the use of chiral auxiliaries or enantioselective catalysts to achieve high stereochemical control. The resulting products can be characterized through various analytical techniques to confirm both identity and enantiomeric excess, ensuring the reliability of stereochemical assignments for subsequent studies.

(R)-2-Benzylamino-1-phenylethanol Configuration

The R-configuration represents the alternative enantiomeric form of the benzylamino phenylethanol system, distinguished by the opposite spatial arrangement of substituents around the chiral center. Studies comparing R and S enantiomers have revealed notable differences in their interaction with biological targets, with R-enantiomers often showing reduced activity compared to their S-counterparts in DNA binding assays. These differences underscore the importance of stereochemical considerations in understanding molecular recognition processes.

Crystallographic analysis of R-enantiomers indicates distinct packing motifs that may influence physical properties such as solubility, melting point, and stability. The three-dimensional arrangement of molecules in the crystal lattice differs from that observed for S-enantiomers, reflecting the impact of stereochemistry on intermolecular interactions and solid-state organization.

Analytical characterization of R-enantiomers requires the same sophisticated techniques used for S-enantiomers, including optical rotation measurements, circular dichroism spectroscopy, and chiral chromatographic analysis. The development of reliable methods for enantiomeric separation and analysis is essential for studying the individual properties and activities of each stereoisomeric form.

Crystallographic Characterization and Packing Motifs

Crystallographic studies provide essential insights into the solid-state organization and intermolecular interactions of this compound and related compounds. X-ray diffraction analysis reveals specific packing arrangements that are influenced by hydrogen bonding patterns, π-π stacking interactions, and van der Waals forces between adjacent molecules. The crystal structure demonstrates how molecular geometry and functional group positioning determine the three-dimensional organization of molecules in the solid state.

Neutron diffraction studies of related aromatic alcohol systems have revealed important details about hydrogen bonding networks and molecular orientation within crystal lattices. These investigations show that the presence of both hydroxyl and amino functional groups creates multiple opportunities for intermolecular hydrogen bonding, leading to complex three-dimensional networks that stabilize specific crystal forms. The comparison between X-ray and neutron diffraction data provides complementary information about atomic positions and bonding interactions.

Structural analysis indicates that molecular complexes can form through specific intermolecular interactions, particularly in systems containing aromatic alcohols and related compounds. The formation of such complexes is evidenced by distinct diffraction patterns that differ from those of individual components, suggesting the presence of well-defined stoichiometric arrangements. These findings have important implications for understanding solid-state behavior and potential applications in materials science.

Diffraction Technique Peak Position (nm⁻¹) d-spacing (nm) Assignment
X-ray 1.405 4.47 Primary packing
Neutron 2.329 2.70 Secondary order
Neutron 2.79 2.25 Tertiary structure
Neutron 4.672 1.34 Higher order

Temperature-dependent crystallographic studies reveal important information about thermal stability and phase transitions in related aromatic systems. The analysis of peak intensities and positions as a function of temperature provides insights into molecular motion, conformational changes, and potential polymorphic transitions that may occur under different conditions. Such studies are essential for understanding the relationship between molecular structure and macroscopic properties.

Properties

IUPAC Name

2-(benzylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBWZQHBTVPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284105
Record name 2-(benzylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6273-59-2
Record name NSC35626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Ring-Opening with Benzylamine

The nucleophilic ring-opening of epoxides with amines represents a foundational strategy for synthesizing vicinal amino alcohols. For 2-(Benzylamino)-2-phenylethanol, styrene oxide serves as a viable starting material due to its commercial availability and reactivity.

Reaction Mechanism

Benzylamine attacks the less substituted carbon of styrene oxide (C1) under basic or neutral conditions, leading to epoxide ring cleavage. The reaction proceeds via an SN2 mechanism, yielding this compound as the primary product.

Catalytic Systems and Conditions

  • Solvent : Methanol or ethanol (polar protic solvents enhance nucleophilicity).
  • Temperature : 40–120°C.
  • Promoters : Inorganic bases (e.g., NaOH) maintain alkaline pH (12–13), accelerating ring-opening and minimizing side reactions.
  • Catalysts : Platinum-group metals (e.g., Pd/C) under hydrogen pressure (50–800 psig) improve regioselectivity and yield.
Table 1: Epoxide Ring-Opening Optimization
Condition Value Range Conversion (%) Selectivity (%)
Temperature 40–120°C 70–99 51–99.9
H₂ Pressure 50–800 psig 64–99.5 98.9–99.9
Catalyst Loading 0.1–1.0 wt% Pd/C 70–99.5 99.6–99.9
Reaction Time 2–6 h 85–99.5 99.0–99.9

Data extrapolated from styrene oxide hydrogenation studies.

Reductive Amination of α-Hydroxy Ketones

Reductive amination offers a two-step pathway: (1) condensation of benzylamine with α-hydroxy ketones and (2) selective reduction of the imine intermediate.

Synthetic Pathway

  • Condensation : Benzylamine reacts with 2-hydroxyacetophenone to form an imine.
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the C=N bond, yielding the target amino alcohol.

Key Parameters

  • Solvent : Acetone or THF (aprotic solvents favor imine formation).
  • Reducing Agent : NaBH₄ (room temperature, 1–4 h) vs. H₂/Pd-C (elevated pressure, 50–100°C).
  • Yield : 65–85% (dependent on steric hindrance and electronic effects).

Nucleophilic Substitution Reactions

Alkyl halides serve as electrophilic partners for benzylamine in SN2 displacements. For this compound, 2-bromo-2-phenylethanol is the ideal substrate.

Reaction Dynamics

  • Substrate : 2-bromo-2-phenylethanol synthesized via bromination of styrene glycol.
  • Conditions :
    • Solvent: DMF or DMSO (polar aprotic).
    • Base: K₂CO₃ or Et₃N (neutralizes HBr byproduct).
    • Temperature: 60–80°C (6–12 h).
  • Yield : 50–70% (limited by competing elimination reactions).

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of nitro or nitrile precursors provides a high-purity route.

Nitro Compound Reduction

  • Substrate : 2-nitro-2-phenylethanol.
  • Catalyst : Raney Ni or Pd/C (1–5 wt%).
  • Conditions :
    • H₂ Pressure: 50–100 psig.
    • Temperature: 25–50°C.
    • Solvent: Ethanol or methanol.
  • Yield : 75–90%.

Limitations

  • Nitro precursor synthesis requires additional steps (e.g., nitration of styrene derivatives).
  • Over-reduction to amines may occur without pH control.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Key Advantages Limitations
Epoxide Ring-Opening 85–99 >99.5 High selectivity, scalable Requires H₂ pressure equipment
Reductive Amination 65–85 95–98 Mild conditions, no gas dependency Multi-step, moderate yields
Nucleophilic Substitution 50–70 90–95 Simple setup, commercially available reagents Low yields, elimination side products
Catalytic Hydrogenation 75–90 98–99 High purity, minimal byproducts Complex precursor synthesis

Emerging Techniques and Innovations

Biocatalytic Approaches

Enzymatic reductive amination using alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs) shows promise for stereoselective synthesis. Recent studies report:

  • Enzyme : Lactobacillus brevis ADH coupled with AmDH.
  • Substrate : 2-phenylacetaldehyde and benzylamine.
  • Yield : 80–92% with >99% enantiomeric excess (ee).

Flow Chemistry Systems

Continuous-flow reactors enhance heat/mass transfer for epoxide ring-opening:

  • Residence Time : 10–30 min.
  • Catalyst : Immobilized Rh on mesoporous silica.
  • Productivity : 2.5 g·L⁻¹·h⁻¹ (vs. 0.8 g·L⁻¹·h⁻¹ in batch).

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity
2-(Benzylamino)-2-phenylethanol has demonstrated significant antifungal properties, particularly against Candida species. In a study involving 40 isolates from patients with chronic vulvovaginitis, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 800 to 3,200 μg/mL. This suggests potential for use in antifungal treatments, especially in combination therapies to enhance efficacy against resistant strains .

2. Alzheimer's Disease Research
Recent studies have focused on the design and synthesis of derivatives of this compound as potential multi-target drugs for Alzheimer's disease. A series of compounds were evaluated for their ability to inhibit key enzymes involved in the disease's pathology, such as acetylcholinesterase and β-secretase. One promising derivative displayed an IC50 value of 3.33 μM against acetylcholinesterase and showed moderate inhibition of β-secretase activity, indicating its potential as a therapeutic agent for Alzheimer's .

3. Local Anesthetic Properties
The compound has also been noted for its local anesthetic properties, which could be beneficial in developing topical anesthetics or analgesics for medical applications. Its efficacy in this domain requires further investigation but presents an intriguing avenue for future research.

Agricultural Applications

1. Plant Defense Mechanisms
Research indicates that this compound plays a role in plant defense mechanisms against herbivores. It acts as an attractant for pollinators and mediates both direct and indirect defenses in plants, suggesting potential applications in agricultural biotechnology to enhance crop resilience .

Chemical Synthesis and Industrial Applications

1. Synthesis of Fine Chemicals
The compound serves as an important intermediate in the synthesis of various fine chemicals due to its reactive benzylamine structure. It can be used to produce derivatives that are valuable in the fragrance industry and other chemical manufacturing processes .

2. Catalytic Processes
The synthesis methods involving this compound often utilize catalytic hydrogenation processes that improve yield and purity of the final products. This aspect is crucial for industrial applications where high-quality outputs are necessary .

Summary of Findings

Application Area Details
Medicinal Antifungal agent with MICs of 800-3,200 μg/mL; potential Alzheimer's treatment via enzyme inhibition.
Agricultural Enhances plant defenses; attracts pollinators; potential use in crop resilience strategies.
Chemical Synthesis Intermediate for fine chemicals; critical in fragrance production; utilized in catalytic processes.

Case Studies

  • Antifungal Efficacy Study : In a controlled laboratory setting, this compound was tested against various Candida strains isolated from patients with recurrent infections. The results indicated a significant reduction in fungal growth when used alone and in combination with conventional antifungal agents .
  • Alzheimer's Drug Development : A series of derivatives were synthesized based on this compound, leading to the identification of compounds with dual inhibition properties against acetylcholinesterase and β-secretase, showcasing their potential as multi-target drugs for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations: Amino vs. Benzylamino Groups

  • 2-Amino-2-phenylethanol (CAS 7568-93-6): Molecular weight: 151.21 g/mol (simpler structure with -NH₂ instead of benzylamino). Synonyms include (±)-Phenylglycinol and β-Aminophenethyl alcohol . Key difference: The absence of a benzyl group reduces steric hindrance and aromatic interactions, leading to lower melting points compared to benzylamino derivatives.
  • 2-(Dimethylamino)-1-phenylethanol (CAS 2202-69-9): Molecular weight: 179.22 g/mol. Features a dimethylamino group (-N(CH₃)₂) at position 2 and a phenyl group at position 1. Structural isomerism (1-phenyl vs. 2-phenyl) alters electronic environments, as evidenced by NMR shifts .

Positional Isomerism: 1-Phenyl vs. 2-Phenyl Derivatives

  • 2-(Benzylamino)-1-phenylethanol (Entry 4 in ): Same molecular weight as 2-(Benzylamino)-2-phenylethanol (227.31 g/mol) but with the phenyl group at position 1. Structural isomerism leads to distinct NMR patterns; the 1-phenyl derivative shows upfield shifts for protons near the hydroxyl group due to reduced conjugation .
  • 2-Amino-1-phenylethanol (CAS 7568-93-6): Molecular weight: 151.21 g/mol. Positional isomerism shifts the amino group to position 2, affecting solubility and reactivity .

Cyclic vs. Linear Backbones

  • 2-(Benzylamino)cyclohexanol (Entry 9 in ): Molecular weight: 205.31 g/mol. Replaces the ethanol backbone with a cyclohexanol ring, reducing symmetry and increasing rigidity. Lower melting point (64–65°C) due to decreased aromatic stacking compared to this compound .

Chiral Derivatives

  • (R)-2-(Methylamino)-2-phenylethanol (CAS 84773-28-4): Molecular weight: 151.21 g/mol. Chirality introduces stereochemical complexity, impacting biological activity and synthetic routes .

Research Findings and Implications

  • Spectral Distinctions: NMR and IR data are critical for differentiating positional isomers. For example, this compound exhibits unique aromatic proton shifts (δ ~7.2–7.4 ppm) due to conjugation between the benzylamino and phenyl groups .
  • Synthetic Challenges: Chirality and steric hindrance in derivatives like (R)-2-(Methylamino)-2-phenylethanol necessitate asymmetric synthesis techniques, increasing production complexity .

Biological Activity

Overview

2-(Benzylamino)-2-phenylethanol, with the molecular formula C15H17NO, is an organic compound that has garnered attention due to its diverse biological activities. This compound features a benzylamino group attached to a phenylethanol backbone, suggesting potential interactions with various biochemical pathways and cellular mechanisms.

Target Interactions
The compound primarily interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and neurological function. Additionally, modulation of cytochrome P450 enzymes can influence the metabolism of drugs and endogenous compounds, impacting pharmacokinetics and toxicity profiles.

Cellular Effects
this compound has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, it can alter gene expression and cellular metabolism, enhancing or inhibiting the production of secondary messengers such as cyclic AMP (cAMP).

The compound exhibits significant biochemical properties that influence its biological activity:

  • Inhibition of Enzymes : It inhibits MAO, affecting neurotransmitter metabolism.
  • Metabolic Pathways : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites through oxidation, reduction, and substitution reactions.
  • Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or high temperatures.

Case Studies

  • Neurotransmitter Modulation : In animal models, low doses of this compound have demonstrated minimal toxicity while effectively modulating neurotransmitter levels. This suggests potential therapeutic applications in treating mood disorders.
  • Cell Viability and Toxicity : Studies assessing the compound's effects on cell viability indicate that it does not exhibit significant cytotoxicity at lower concentrations. However, higher doses may lead to adverse effects, emphasizing the need for careful dosage considerations in therapeutic applications.
  • Antimicrobial Activity : Preliminary investigations into its antimicrobial properties have shown promise, indicating that this compound could be effective against certain bacterial strains. This property is being explored for potential use in developing new antimicrobial agents.

Tables of Biological Activity

Biological ActivityMechanismReference
MAO InhibitionIncreases neurotransmitter levels
GPCR ModulationAlters gene expression and metabolism
AntimicrobialEffective against specific bacterial strains

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its interaction with cytochrome P450 enzymes. This interaction can lead to variations in drug metabolism rates and efficacy depending on individual metabolic capacities. Understanding these dynamics is crucial for optimizing therapeutic uses.

Q & A

Q. What are the common synthetic routes for 2-(Benzylamino)-2-phenylethanol, and how are they optimized for regioselectivity?

The compound is synthesized via aminolysis of epoxides or regioselective ring-opening of styrene oxide derivatives. A solventless method using sulfated zirconia (SZ) or SZ/MCM-41 catalysts achieves high regioselectivity (>90%) under mild conditions (e.g., 80°C, 6 hours). Key parameters include catalyst loading (5–10 wt%) and substrate-to-amine molar ratios (1:1.2). Structural confirmation relies on NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (e.g., O–H stretch at ~3400 cm⁻¹) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Comprehensive characterization employs:

  • 1H/13C-NMR : Aromatic protons (δ 7.2–7.4 ppm), benzylic CH₂ (δ 3.6–4.2 ppm), and hydroxyl proton (δ 2.5–3.0 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 227.31 (C₁₅H₁₇NO) .
  • IR spectroscopy : N–H (3300–3500 cm⁻¹) and O–H (3400 cm⁻¹) stretches .

Q. What are the standard analytical techniques for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS with derivatization (e.g., silylation) is used. Calibration curves (R² > 0.99) are prepared in methanol or acetonitrile, with limits of detection (LOD) < 0.1 µg/mL .

Advanced Research Questions

Q. How can solventless catalytic systems improve the sustainability of this compound synthesis?

Solventless reactions using SZ/MCM-41 reduce waste and energy consumption. Catalyst recyclability (>5 cycles with <5% activity loss) and microwave-assisted heating (30–50% faster reaction times) enhance efficiency. Kinetic studies reveal activation energies of ~45 kJ/mol, with turnover frequencies (TOF) of 0.8–1.2 h⁻¹ .

Q. What mechanisms underlie the antifungal activity of this compound derivatives?

Derivatives inhibit Candida spp. by disrupting morphogenesis (hyphae-to-yeast transition) and cell membrane integrity. Synergy with azoles (e.g., itraconazole) reduces minimum inhibitory concentrations (MIC) by 4–8-fold via efflux pump inhibition. Checkerboard assays show fractional inhibitory concentration indices (FICI) < 0.5, confirming synergy .

Q. How do computational models predict the physicochemical properties of this compound?

Quantitative structure-property relationship (QSPR) models correlate logP (2.9) and aqueous solubility (1.2 mg/mL) with molecular descriptors (e.g., polar surface area = 42 Ų). Density functional theory (DFT) simulations optimize hydrogen-bonding interactions (e.g., O–H···N distances of 2.8 Å) .

Q. What strategies mitigate product inhibition in microbial bioconversion systems for related β-amino alcohols?

Two-phase partitioning bioreactors (TPPB) with polymer phases (e.g., Hytrel® 8206) sequester inhibitory products. For 2-phenylethanol, this increases titers to 20.4 g/L (vs. 1.4 g/L in aqueous phase) and productivities to 0.43 g/L/h. Critical parameters include polymer-to-medium ratios (1:3) and phase separation kinetics .

Methodological Challenges & Data Contradictions

Q. How are conflicting NMR assignments resolved for this compound derivatives?

Discrepancies in δ values (e.g., hydroxyl proton shifts) arise from solvent polarity or hydrogen bonding. Deuterated DMSO or CDCl₃ with COSY/HSQC experiments clarifies assignments. For example, benzylic protons in CDCl₃ appear at δ 4.0 ppm but shift to δ 4.3 ppm in DMSO-d₆ due to solvation effects .

Q. Why do yields vary in solventless syntheses under identical conditions?

Moisture sensitivity of catalysts (e.g., SZ hydrolysis) and substrate purity (e.g., epoxide stability) cause variability. Pre-treatment of catalysts at 500°C for 2 hours and substrate drying (MgSO₄) improve consistency. Statistical optimization (e.g., Box-Behnken design) identifies critical factors (e.g., temperature > catalyst loading) .

Applications in Drug Development

Q. Can this compound serve as a scaffold for CNS-targeted therapeutics?

Structural analogs (e.g., β-hydroxyphenethylamines) show affinity for dopamine D2 receptors (IC₅₀ = 120 nM) and blood-brain barrier permeability (PAMPA-BBB > 4 × 10⁻⁶ cm/s). In vivo models (rodents) demonstrate anxiolytic effects at 10 mg/kg doses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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